molecular formula C16H11ClN2OS B2400981 4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 103966-00-3

4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2400981
CAS RN: 103966-00-3
M. Wt: 314.79
InChI Key: ZLQJUNKKCMQVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc . Some old but important methods for the production of thiazole rings include Hantzsch thiazole synthesis, Cook–Heilbron synthesis, Herz synthesis, modified Hantzsch synthesis, etc . Thiazole ring bears an acidic proton at C-2, due to which thiazole ring becomes highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring is highly reactive due to the presence of an acidic proton at C-2 . This makes it a significant synthon for the production of a wide range of new chemical compounds . The reactivity of the thiazole ring allows it to undergo various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives have shown promising results in anticancer research. A study reported the design, synthesis, and evaluation of related compounds for anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).

Antimicrobial Properties

These compounds have also been explored for their antimicrobial properties. A research synthesized a series of related derivatives and screened them for antimicrobial activity against bacterial and fungal strains, finding some derivatives more potent than reference drugs (Bikobo et al., 2017).

Adenosine Receptor Selectivity

In the field of neuropharmacology, studies have explored the selectivity of benzamide and furamide analogues towards adenosine receptors. These compounds showed potential as potent and selective adenosine receptor ligands (Inamdar et al., 2013).

Antitubercular Activity

The antitubercular activity of similar compounds has been researched, with some derivatives showing significant activity against Mycobacterium tuberculosis, indicating their potential in drug development (Nayak et al., 2016).

Antifungal Agents

Certain derivatives of 4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide have been synthesized and tested for their antifungal activity, showing promising results (Narayana et al., 2004).

Mechanism of Action

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Future Directions

Thiazole derivatives have always piqued the interest of synthetic and biological chemists due to their various chemical, physical, and pharmacological properties . A variety of new compounds with a diverse spectrum of therapeutic potentials were produced by modifying the thiazole ring at various locations . Therefore, the future research directions could involve the design and synthesis of new thiazole derivatives with improved biological activities and lesser side effects.

properties

IUPAC Name

4-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-13-8-6-12(7-9-13)15(20)19-16-18-14(10-21-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQJUNKKCMQVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.